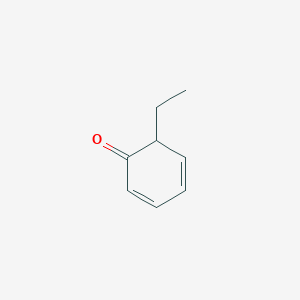
6-Ethylcyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylcyclohexa-2,4-dien-1-one is an organic compound characterized by a six-membered ring with two double bonds and a ketone functional group. This compound is a derivative of cyclohexa-2,4-dien-1-one, with an ethyl group attached to the sixth carbon atom. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dien-1-one derivatives. For instance, treating mesitol with N-chlorosuccinimide followed by oxidation using m-chloroperbenzoic acid yields the sulfone derivative, which can then undergo photolysis in the presence of diamines to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-Ethylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving dienones.
Industry: Used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 6-ethylcyclohexa-2,4-dien-1-one involves its reactivity with nucleophiles and electrophiles. The compound’s dienone structure allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-2,4-dien-1-one: The parent compound without the ethyl group.
Cyclohexa-1,4-dien-3-one: A similar compound with different double bond positions.
Cyclohexa-2,5-dien-1-one: Another isomer with different double bond positions.
Uniqueness
6-Ethylcyclohexa-2,4-dien-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for studying the effects of alkyl substitution on dienone reactivity .
Eigenschaften
CAS-Nummer |
172505-10-1 |
|---|---|
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
6-ethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-7H,2H2,1H3 |
InChI-Schlüssel |
SMNXXIQBHPYGEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C=CC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


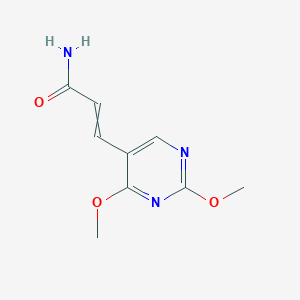
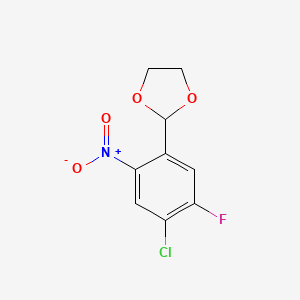


![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)
![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)


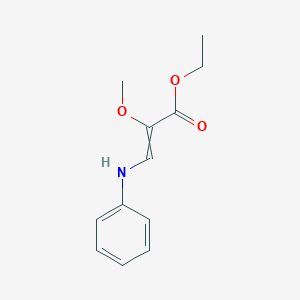

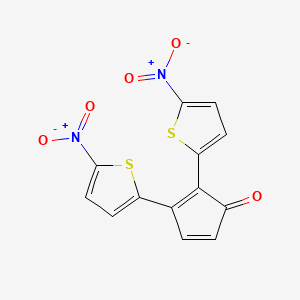
![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
